![molecular formula C13H20O3 B14614528 1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol CAS No. 58021-12-8](/img/structure/B14614528.png)
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol is an organic compound with a complex structure It is characterized by the presence of methoxy and methyl groups attached to a propanol backbone, along with a 2-methylphenylmethoxy substituent
Méthodes De Préparation
The synthesis of 1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 2-methyl-3-methoxypropan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, followed by nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure efficient mixing and reaction control, along with purification steps like distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Applications De Recherche Scientifique
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, solvents, and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparaison Avec Des Composés Similaires
1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol can be compared with similar compounds such as:
1-Methoxy-2-propanol: A simpler structure with similar solvent properties.
2-Methoxy-1-methylethanol: Another compound with methoxy and methyl groups but different spatial arrangement.
1-Methoxy-3-phenylamino-propan-2-ol: Contains an amino group instead of a phenylmethoxy group, leading to different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Propriétés
Numéro CAS |
58021-12-8 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-11-6-4-5-7-12(11)8-16-10-13(2,14)9-15-3/h4-7,14H,8-10H2,1-3H3 |
Clé InChI |
CQJMCIWJKZSQSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1COCC(C)(COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
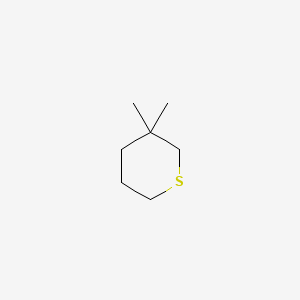
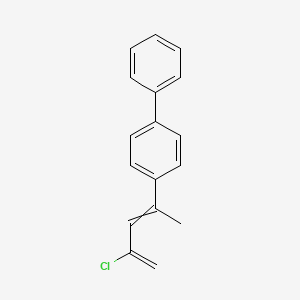

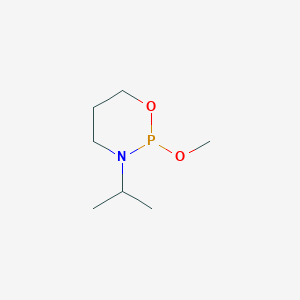

![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
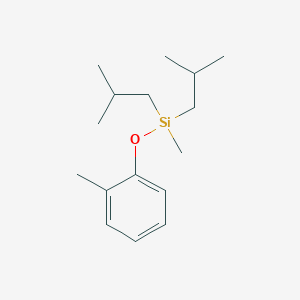
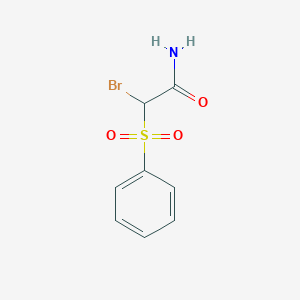
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
